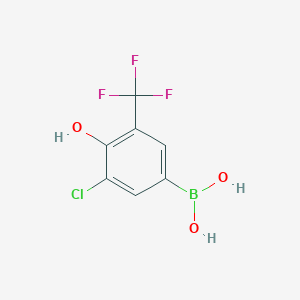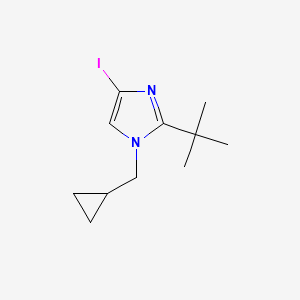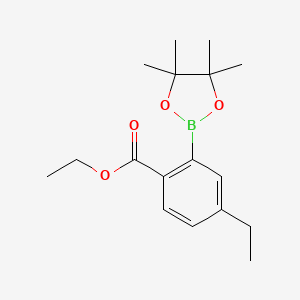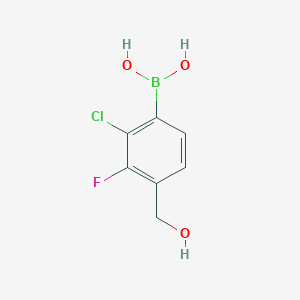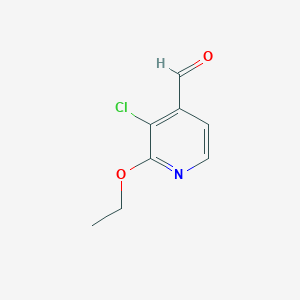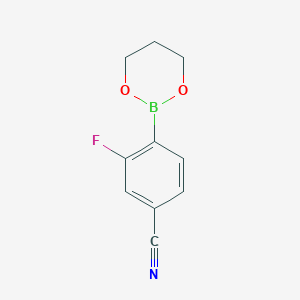
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a dioxaborinane ring, a fluorine atom, and a benzonitrile group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with a boronic acid derivative in the presence of a suitable catalyst. One common method involves the use of 4-fluorobenzonitrile and 1,3-propanediol in the presence of a boron source such as boron trifluoride etherate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, or as an inhibitor, modulating the activity of enzymes or receptors. The presence of the dioxaborinane ring and the fluorine atom enhances its binding affinity and specificity towards these targets.
相似化合物的比较
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile can be compared with other similar compounds such as:
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-(1,3,2-Dioxaborinan-2-yl)benzyl alcohol: Features a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the dioxaborinane ring, fluorine atom, and nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVDMREVGCNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
